3,6-Dichloro-2-fluorocinnamic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5Cl2FO2 |
|---|---|
Molecular Weight |
235.04 g/mol |
IUPAC Name |
(E)-3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ |
InChI Key |
LUILXZDRKJCEJP-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1Cl)/C=C/C(=O)O)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=CC(=O)O)F)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,6 Dichloro 2 Fluorocinnamic Acid and Its Analogues
Strategic Retrosynthesis of the Dihalogenated Fluorocinnamic Acid Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. The primary disconnection for cinnamic acid derivatives typically involves the carbon-carbon double bond, leading to a substituted benzaldehyde (B42025) and a two-carbon synthon.
For 3,6-dichloro-2-fluorocinnamic acid, the most logical retrosynthetic disconnection is at the α,β-unsaturated bond. This leads to the key intermediate, 3,6-dichloro-2-fluorobenzaldehyde , and a two-carbon component, which can be derived from malonic acid or acetic anhydride (B1165640), depending on the chosen synthetic route. The synthesis of the key benzaldehyde intermediate can be envisioned through the halogenation of a suitable fluorobenzaldehyde precursor. google.com
Retrosynthetic Pathway for this compound:
Classical and Modern Approaches to Cinnamic Acid Synthesis Applied to this compound
Several classical and modern synthetic methods can be employed for the construction of the cinnamic acid scaffold from the key benzaldehyde intermediate.
The Knoevenagel condensation and the Perkin reaction are two of the most established methods for synthesizing α,β-unsaturated carboxylic acids. tandfonline.comwikipedia.orgbyjus.comlongdom.orgjk-sci.compharmaguideline.com
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). tandfonline.comnih.gov The reaction proceeds through a condensation-decarboxylation sequence to yield the cinnamic acid derivative. tandfonline.com Green chemistry modifications of this reaction have been developed, utilizing environmentally benign catalysts and solvent-free conditions. tandfonline.com For instance, the reaction can be catalyzed by ammonium (B1175870) bicarbonate, avoiding the use of toxic pyridine and piperidine. tandfonline.com
The Perkin reaction utilizes an aromatic aldehyde and an acid anhydride with an alkali salt of the corresponding acid as a catalyst to form an α,β-unsaturated aromatic acid. wikipedia.orgbyjus.comlongdom.orgjk-sci.compharmaguideline.com This reaction generally requires high temperatures. jk-sci.com While it is a primary method for cinnamic acid synthesis, it may lead to side products when using aldehydes in the presence of a base. jocpr.com
Table 1: Comparison of Knoevenagel and Perkin Reactions for Cinnamic Acid Synthesis
| Feature | Knoevenagel Condensation | Perkin Reaction |
|---|---|---|
| Reactants | Aromatic aldehyde, active methylene compound (e.g., malonic acid) | Aromatic aldehyde, acid anhydride |
| Catalyst | Weak base (e.g., piperidine, pyridine, ammonium salts) tandfonline.com | Alkali salt of the acid (e.g., sodium acetate) wikipedia.orgjk-sci.com |
| Key Intermediate | A dicarboxylic acid which undergoes decarboxylation tandfonline.com | Anhydride enolate jk-sci.com |
| Conditions | Generally milder conditions, with green alternatives available tandfonline.com | Often requires high temperatures jk-sci.com |
| Applicability | Broad applicability to various aldehydes and active methylene compounds researchgate.net | Primarily for aromatic aldehydes longdom.org |
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, offer powerful and versatile alternatives for the synthesis of cinnamic acids, particularly for halogenated derivatives. matthey.comdiva-portal.orgtandfonline.comwikipedia.orglibretexts.orgorganic-chemistry.org
The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. matthey.comdiva-portal.orgtandfonline.com For the synthesis of this compound, this would entail the reaction of a dihalogenated fluorobenzene (B45895) with an acrylate (B77674) ester, followed by hydrolysis. The use of aqueous-biphasic systems can facilitate catalyst recycling. asianpubs.orgresearchgate.net
The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and high tolerance for various functional groups. To synthesize the target molecule via a Suzuki coupling, a suitable dihalogenated fluorophenylboronic acid could be reacted with a haloacrylate.
Table 2: Palladium-Catalyzed Routes to Halogenated Cinnamic Acids
| Reaction | Aryl Component | Alkene/Boron Component | Catalyst System | Key Advantage |
|---|---|---|---|---|
| Heck Reaction | Dihalogenated fluorobenzene | Acrylate ester | Palladium catalyst (e.g., Pd(OAc)₂) and a base tandfonline.com | Direct use of aryl halides diva-portal.org |
| Suzuki Reaction | Dihalogenated fluorophenylboronic acid | Haloacrylate | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base nih.gov | Mild reaction conditions and high functional group tolerance wikipedia.orgorganic-chemistry.org |
The principles of green chemistry are increasingly important in the synthesis of fluorinated compounds to minimize environmental impact and improve safety. dovepress.comtandfonline.com This includes the use of less hazardous reagents, environmentally benign solvents like water, and energy-efficient processes. rsc.orgrsc.org
For fluorinated aromatics, traditional methods like the Balz-Schiemann reaction often involve hazardous reagents and harsh conditions. dovepress.com Modern approaches focus on developing milder and more selective fluorination techniques. dovepress.comtandfonline.com In the context of cinnamic acid synthesis, green methodologies include:
Solvent-free Knoevenagel condensation: This approach avoids the use of toxic solvents and can be catalyzed by environmentally friendly amines or ammonium salts. tandfonline.com
Aqueous-phase Heck reactions: Using water as a solvent is a key aspect of green chemistry, and biphasic systems can allow for easy separation and recycling of the palladium catalyst. asianpubs.orgresearchgate.net
Biocatalysis: The use of enzymes for the synthesis of cinnamic acid derivatives is a growing area. For example, phenylalanine ammonia-lyase (PAL) can catalyze the conversion of L-phenylalanine to trans-cinnamic acid. researchgate.netnih.gov
The incorporation of fluorine can increase the stability of organic molecules. numberanalytics.com However, the development of sustainable fluorination methods remains a challenge. dovepress.com
Enantioselective Synthesis Approaches for Chiral Derivatives
The synthesis of chiral derivatives of cinnamic acids is of great interest, particularly for pharmaceutical applications. Asymmetric hydrogenation of the carbon-carbon double bond is a common strategy to introduce chirality. This is typically achieved using chiral transition metal catalysts.
Rhodium and nickel-based catalysts with chiral phosphine (B1218219) ligands have shown high efficiency and enantioselectivity in the asymmetric hydrogenation of α-amido-substituted cinnamic acid esters. rsc.orgrsc.orgtaylorfrancis.comnih.govuni-tuebingen.de For instance, nickel-catalyzed asymmetric hydrogenation using (R)-BINAP as a ligand can yield products with up to 99% yield and 96% enantiomeric excess (ee). rsc.org These methods provide a direct route to chiral α-amino acids and other valuable chiral building blocks.
Table 3: Catalytic Systems for Enantioselective Hydrogenation of Cinnamic Acid Derivatives
| Catalyst Metal | Chiral Ligand Example | Substrate Type | Reported Enantioselectivity (ee) |
|---|---|---|---|
| Nickel | (R)-BINAP | α-benzamidocinnamic acid esters | Up to 96% rsc.org |
| Rhodium | Chiral diphosphine ligands (e.g., Chiraphos) | α-(Acetylamino)cinnamic acid | High (e.g., 90%) uni-tuebingen.de |
| Rhodium | Ligands with a single H-bond donor | β-cyanocinnamic esters | Up to 99% nih.gov |
Process Optimization and Scale-Up Considerations for Efficient Production
The transition from a laboratory-scale synthesis to efficient industrial production requires careful process optimization and scale-up. numberanalytics.comnumberanalytics.comacs.orgnih.govolemiss.edu Key considerations include maximizing yield, minimizing costs, and ensuring safety and sustainability.
Process optimization strategies often involve the use of Design of Experiments (DoE) to systematically study the effects of various reaction parameters, such as temperature, pressure, catalyst loading, and reactant concentrations, on the reaction outcome. acs.orgnih.gov This statistical approach allows for the identification of optimal reaction conditions more efficiently than one-factor-at-a-time (OFAT) methods. acs.orgnih.gov
For the scale-up of cinnamic acid production, both chemical and biological routes are considered.
Chemical Synthesis: Continuous flow reactors can offer advantages over batch processes in terms of safety, efficiency, and scalability. nih.gov
Biotechnological Production: Fermentation processes using engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, have been developed for the large-scale production of trans-cinnamic acid. researchgate.netnih.gov These methods can be highly efficient, with reported production titers of up to 6.9 g/L. researchgate.net Fed-batch fermentation and cell recycling systems are strategies employed to enhance productivity. researchgate.netnih.gov
Chemical Reactivity and Derivatization Strategies of 3,6 Dichloro 2 Fluorocinnamic Acid
Electrophilic and Nucleophilic Reactions of the Aromatic Ring System
The electronic nature of the aromatic ring in 3,6-Dichloro-2-fluorocinnamic acid is heavily influenced by the presence of three electron-withdrawing halogen substituents and the deactivating effect of the cinnamic acid group. This electronic deficiency makes the ring susceptible to nucleophilic attack while rendering it highly resistant to electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr): The compound is a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. nih.gov The high electronegativity of the fluorine atom, combined with the electron-withdrawing nature of the adjacent chlorine and the cinnamic acid group, significantly lowers the electron density of the aromatic core, facilitating attack by nucleophiles. nih.gov
The position of nucleophilic attack is directed by the substituents. The fluorine atom, being the most electronegative and a good leaving group in SNAr, makes the carbon to which it is attached (C2) a likely site for substitution. However, the position para to the strongly activating nitro group in compounds like pentafluoronitrobenzene (B1362553) is highly favored for substitution. nih.gov In this case, the cinnamic acid group, while deactivating, can help stabilize the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the C6 position (para to the fluorine).
Recent advances have demonstrated that even unactivated fluoroarenes can undergo nucleophilic substitution through methods like organic photoredox catalysis, expanding the scope of potential transformations. nih.gov This suggests that C-F bonds can be targeted for substitution with a variety of nucleophiles including azoles, amines, and carboxylic acids under mild conditions. nih.gov
Electrophilic Aromatic Substitution: Conversely, the aromatic ring is strongly deactivated towards electrophilic aromatic substitution. The cumulative electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the vinyl carboxylic acid group make it very difficult to introduce additional electrophiles onto the ring. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require exceptionally harsh conditions and are generally not synthetically viable for this substrate.
Transformations of the Cinnamic Acid Moiety
The cinnamic acid portion of the molecule offers a rich playground for chemical modifications, including reactions at the carboxylic acid group and the olefinic double bond.
The carboxylic acid functional group is readily converted into a wide array of derivatives, most notably esters and amides. These transformations are fundamental in tuning the molecule's physical properties and biological activity.
Esterification: Standard acid-catalyzed esterification (Fischer esterification) with various alcohols can be employed. Alternatively, for more sensitive substrates or to achieve higher yields, base-catalyzed methods using alkyl halides or coupling agents can be used.
Amidation: The formation of amides typically requires the activation of the carboxylic acid. This is commonly achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by converting the carboxylic acid to a more reactive species like an acid chloride or an N-hydroxysuccinimide (NHS) ester. sigmaaldrich.com These activated intermediates then readily react with primary or secondary amines to form the corresponding amide analogues.
Table 1: Common Reagents for Esterification and Amidation
| Transformation | Reagent Class | Specific Examples | Conditions |
| Esterification | Acid Catalysis | H₂SO₄, HCl | Reflux in excess alcohol |
| Alkylating Agents | Methyl iodide, Benzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetone) | |
| Amidation | Coupling Agents | DCC, EDC, HATU, HOBt | Amine, Base (e.g., DIPEA), Solvent (e.g., DCM, DMF) |
| Acid Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Anhydrous conditions, followed by addition of amine | |
| Active Ester Formation | N-Hydroxysuccinimide (NHS), DCC | Formation of NHS ester, followed by addition of amine |
The carbon-carbon double bond in the cinnamic acid side chain can be selectively reduced to yield the corresponding saturated phenylpropanoic acid derivative. This transformation eliminates the rigidity of the double bond and introduces a new chiral center.
Catalytic Hydrogenation: The most common method is catalytic hydrogenation using hydrogen gas (H₂) and a heterogeneous catalyst such as Palladium on carbon (Pd/C) or platinum dioxide (PtO₂). This reaction typically proceeds smoothly under mild to moderate pressures of hydrogen.
Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is transfer hydrogenation. This method utilizes a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, in the presence of a transition metal catalyst. chemmethod.com Rhodium-based catalysts have been shown to be highly efficient for the transfer hydrogenation of cinnamic acid itself, achieving high yields under relatively mild temperatures (e.g., 65 °C). chemmethod.com A potential side reaction in the hydrogenation of halogenated aromatics is hydrodehalogenation, where a C-Cl bond might be reduced. Careful selection of the catalyst and reaction conditions is necessary to favor the reduction of the olefinic bond while preserving the halogen substituents on the aromatic ring.
The electron-deficient nature of the α,β-unsaturated system makes the double bond in this compound a good substrate for certain cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction): The double bond can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The reaction involves the concerted movement of six π-electrons to form a new six-membered ring. youtube.com The stereochemistry of the dienophile is retained in the product.
[3+2] Cycloaddition: This type of reaction, often involving species like azides or nitrilimines, can be used to construct five-membered heterocyclic rings. mdpi.com The regioselectivity of the addition would be influenced by both the electronic and steric effects of the substituted phenyl ring and the carboxylic acid group.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane (B1203170) rings. These reactions are typically forbidden under thermal conditions but allowed under photochemical irradiation, proceeding through a diradical intermediate or a concerted suprafacial-antarafacial mechanism. youtube.com
Halogen-Specific Reactivity and Substitution Mechanisms (e.g., C-F or C-Cl bond activation)
The presence of both C-F and C-Cl bonds on the aromatic ring allows for selective activation and functionalization using modern catalytic methods. The significant difference in bond dissociation energy between C-F and C-Cl bonds is the key to this selectivity.
C-Cl Bond Activation: The carbon-chlorine bonds are considerably weaker and more readily activated than the carbon-fluorine bond. Transition metal catalysts, particularly those based on palladium, nickel, or rhodium, are widely used for C-Cl bond activation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). nih.govrsc.org These reactions allow for the substitution of the chlorine atoms with carbon, nitrogen, or oxygen nucleophiles, providing a powerful tool for building molecular complexity. Typically, C-Cl activation occurs preferentially over C-F activation under standard cross-coupling conditions.
C-F Bond Activation: The activation of the robust C-F bond is significantly more challenging due to its high bond dissociation energy but represents a major area of modern chemical research. researchgate.netresearchgate.net Achieving selective C-F bond activation often requires specialized catalysts or harsher reaction conditions. researchgate.net Methods based on low-valent transition metals (e.g., nickel, rhodium), frustrated Lewis pairs, or photoredox catalysis have been developed to cleave C-F bonds, enabling their conversion into C-C, C-H, or C-N bonds. nih.govnih.gov Given the presence of weaker C-Cl bonds in the molecule, selective activation of the C-F bond would require a catalytic system with a unique mechanism that specifically targets the C-F linkage, potentially through an interaction with the ortho-fluorine atom.
Table 2: Comparison of C-Cl and C-F Bond Activation
| Feature | C-Cl Bond Activation | C-F Bond Activation |
| Bond Energy | Lower (~340 kJ/mol) | Higher (~485 kJ/mol) |
| Reactivity | More reactive, easier to activate | Less reactive, challenging to activate researchgate.net |
| Typical Catalysts | Pd, Ni, Cu, Rh complexes nih.govrsc.org | Specialized Ni, Rh, Ir complexes; Photoredox catalysts nih.gov |
| Reaction Types | Suzuki, Heck, Buchwald-Hartwig, Sonogashira | Cross-coupling, Hydrodefluorination, Defluorinative alkylation nih.gov |
| Selectivity | Generally activated in preference to C-F bonds | Requires specific conditions to avoid C-Cl activation |
Stereochemical Control in Reactions Involving the Double Bond
The planar nature of the olefinic double bond presents opportunities for introducing new stereocenters with a high degree of control. The starting material is presumed to be the more stable trans or (E)-isomer.
Reactions Creating One Chiral Center:
Hydrogenation: The catalytic hydrogenation of the double bond creates a single new stereocenter at the α-carbon. While a standard hydrogenation with a heterogeneous catalyst would produce a racemic mixture, the use of chiral catalysts (asymmetric hydrogenation) could, in principle, lead to the formation of one enantiomer in excess.
Reactions Creating Two Chiral Centers:
Epoxidation and Dihydroxylation: Reactions like epoxidation (using m-CPBA or other peroxy acids) or dihydroxylation (using OsO₄) will create two adjacent stereocenters. The trans geometry of the starting alkene will lead to the formation of a specific pair of enantiomers (the anti-adduct for epoxidation and the syn-adduct for dihydroxylation with OsO₄). The use of chiral reagents, such as in the Sharpless asymmetric dihydroxylation or epoxidation, could selectively produce one of the possible diastereomers and enantiomers.
Cycloaddition: As per the Woodward-Hoffmann rules, concerted cycloaddition reactions are stereospecific. For example, in a Diels-Alder reaction, the trans geometry of the dienophile is preserved in the final product, dictating the relative stereochemistry of the substituents on the newly formed ring. youtube.com
The principles of stereoselectivity and stereospecificity are crucial for synthesizing specific isomers, where the spatial arrangement of atoms can dramatically affect biological function. masterorganicchemistry.com
Sophisticated Spectroscopic and Structural Elucidation of 3,6 Dichloro 2 Fluorocinnamic Acid and Its Transformation Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights (e.g., ¹H, ¹³C, ¹⁹F NMR)
A detailed analysis of the compound's structure and conformation using NMR spectroscopy requires specific data points, including chemical shifts (δ), coupling constants (J), and signal multiplicities. This information is fundamental for assigning each atom in the molecule its corresponding signal and for understanding its three-dimensional arrangement and the electronic effects of the chloro and fluoro substituents.
Data Finding: No published ¹H, ¹³C, or ¹⁹F NMR spectra or data tables for 3,6-Dichloro-2-fluorocinnamic acid could be located. While data exists for related compounds like 4-fluorocinnamic acid and 1,3-dichloro-2-fluorobenzene chemicalbook.comthermofisher.com, these are not directly applicable.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
This section would require crystallographic data obtained from single-crystal X-ray diffraction. This includes the crystal system, space group, unit cell dimensions, and atomic coordinates, which together provide an unambiguous determination of the molecule's solid-state architecture, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
Data Finding: A search of crystallographic databases yielded no crystal structure for this compound. A structure for the related 2-fluorocinnamic acid is available, but this cannot be used to describe the target compound nih.gov.
Advanced Mass Spectrometry Techniques for Reaction Mechanism Elucidation and Metabolite Identification
To discuss the fragmentation patterns and identify transformation products, high-resolution mass spectrometry (HRMS) data is essential. This would provide the exact mass of the molecular ion and its fragments, allowing for the determination of elemental compositions and the proposal of fragmentation pathways.
Data Finding: There are no published mass spectra or fragmentation studies available for this compound. General fragmentation patterns for carboxylic acids typically show losses of OH (17 Da) and COOH (45 Da), but specific data is needed for a detailed analysis of this halogenated compound libretexts.org.
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Interactions
Analysis using FT-IR and Raman spectroscopy requires experimental spectra to identify the vibrational frequencies of the compound's functional groups. The positions of characteristic bands, such as the C=O and O-H stretches of the carboxylic acid and the C-Cl and C-F stretches, provide insight into the molecular structure and intermolecular hydrogen bonding.
Data Finding: No specific FT-IR or Raman spectra for this compound are available in the searched literature. Spectra for related molecules like cinnamic acid and other fluorinated benzoic acids have been analyzed, but this information cannot be accurately extrapolated to the target compound docbrown.infothieme-connect.de.
Theoretical and Computational Chemistry Studies of 3,6 Dichloro 2 Fluorocinnamic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,6-dichloro-2-fluorocinnamic acid, DFT calculations can elucidate its fundamental properties, including molecular geometry, vibrational frequencies, and electronic characteristics. These calculations are crucial for understanding the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) theory is a key component of DFT that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical and electrical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. scienceopen.com
The HOMO represents the ability to donate an electron, and its energy level corresponds to the ionization potential. The LUMO, on the other hand, represents the ability to accept an electron, and its energy level is related to the electron affinity. In the context of this compound, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in similar halogenated aromatic acids, the HOMO is often delocalized over the phenyl ring, while the LUMO may have significant contributions from the carboxylic acid group and the halogen substituents. scienceopen.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.15 |
| HOMO-LUMO Gap | 4.70 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). libretexts.orgyoutube.com These maps provide insights into the sites susceptible to electrophilic and nucleophilic attack. scienceopen.com
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The aromatic ring would display a more complex potential distribution due to the presence of the electron-withdrawing chlorine and fluorine atoms, which would influence the ring's reactivity towards electrophilic substitution. The size and shape of the molecule are also visualized in these maps. libretexts.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides insights into the static electronic properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can explore its conformational landscape, revealing the different spatial arrangements the molecule can adopt and their relative stabilities. This is particularly important for understanding the flexibility of the cinnamic acid side chain and the rotational barriers of the bond connecting it to the phenyl ring.
Furthermore, MD simulations can model the interactions between multiple molecules of this compound or its interactions with solvent molecules. This allows for the investigation of intermolecular forces, such as hydrogen bonding between the carboxylic acid groups, which can lead to the formation of dimers or larger aggregates. Understanding these interactions is crucial for predicting the compound's physical properties, such as its crystal packing and solubility.
Quantitative Structure-Activity Relationship (QSAR) Studies: Computational Models for Predicting Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These computational models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds. nih.gov
For this compound, QSAR models could be developed to predict its potential biological activities, such as its herbicidal or pharmaceutical efficacy. The descriptors used in such a model could include electronic properties derived from DFT calculations (e.g., HOMO-LUMO gap, dipole moment), steric parameters (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). By correlating these descriptors with experimentally determined activities of a series of related cinnamic acid derivatives, a predictive QSAR model can be built. nih.gov
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry, particularly DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions. mdpi.com For this compound, computational methods can be used to model potential reaction pathways, identify transition states, and calculate activation energies. This provides a deeper understanding of the reaction kinetics and the factors that control the outcome of a reaction.
For example, if this compound were to undergo an electrophilic addition to the double bond of the cinnamic acid side chain, computational methods could be used to model the step-by-step process. This would involve locating the transition state structure for the addition of the electrophile and calculating the energy barrier for this step. Such studies can help in optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of reactions involving this compound.
Investigation of Biological and Biochemical Interactions of 3,6 Dichloro 2 Fluorocinnamic Acid
In vitro Enzyme Inhibition Kinetics and Mechanism
There is a lack of specific studies detailing the in vitro enzyme inhibition kinetics and mechanisms of 3,6-dichloro-2-fluorocinnamic acid. However, research on other cinnamic acid derivatives provides insights into their potential as enzyme inhibitors. For instance, certain cinnamic acid derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govnih.gov The inhibition can be potent, with some derivatives showing greater activity than the well-known inhibitor, hydroquinone. nih.gov The mechanism of inhibition by these analogs is often of a mixed-type. nih.gov
Furthermore, studies on xanthine (B1682287) oxidase, an enzyme involved in purine (B94841) metabolism, have demonstrated that cinnamic acid derivatives can act as inhibitors. For example, 4-nitrocinnamic acid was identified as a reversible and noncompetitive inhibitor of xanthine oxidase. Flavonoid derivatives of cinnamic acid have also shown potent inhibitory effects on this enzyme. nih.gov
While these findings relate to other cinnamic acid derivatives, they suggest that the core cinnamic acid scaffold is a viable starting point for the development of enzyme inhibitors. The specific halogenation pattern of this compound would likely influence its inhibitory potency and selectivity towards various enzymes, a subject that warrants future investigation.
Molecular Target Identification and Binding Studies (in vitro receptor binding, molecular docking)
Specific molecular target identification and in vitro receptor binding studies for this compound are not available in the current body of scientific literature. However, molecular docking studies on related halogenated cinnamic acid derivatives have been conducted to predict their binding affinity to specific molecular targets.
One area of investigation has been the antifungal activity of these compounds. For example, molecular docking studies of 4-chlorocinnamic acid esters have suggested a good affinity towards the active site of the fungal enzyme 14α-demethylase, indicating a potential mechanism for their antifungal effects. researchgate.netnih.gov These studies help in understanding how the structural features of these compounds, such as the nature of the ester group and the halogen substituent, influence their binding to the target enzyme. researchgate.netnih.gov
In the context of anticancer research, a derivative containing a 2,6-dichloro-3-fluorophenyl group, crizotinib, is known to be an inhibitor of receptor protein-tyrosine kinases like ALK and HGFR. nih.gov While not a cinnamic acid itself, the presence of the dichlorofluorophenyl moiety in a biologically active compound highlights the potential for this substitution pattern to be involved in interactions with kinase domains.
These examples from related compounds underscore the importance of the halogenation pattern in determining the molecular targets and binding affinities of these molecules. Future molecular docking and receptor binding assays on this compound would be invaluable in elucidating its specific biological targets.
Cellular Effects in Model Systems (e.g., specific cell lines) and Subcellular Mechanisms (in vitro only)
Modulatory Effects on Biochemical Pathways
Direct evidence for the modulatory effects of this compound on biochemical pathways in cellular models is currently unavailable. However, research on other halogenated compounds and cinnamic acid derivatives provides a framework for potential effects.
For instance, certain 2,6-dichloropurine (B15474) derivatives have been shown to induce apoptosis and cell cycle arrest in human cancer cell lines, such as melanoma, breast, and colon cancer lines. nih.gov These effects are indicative of interference with key biochemical pathways controlling cell proliferation and survival.
The metabolic activation of halogenated alkanes has been studied, revealing that they can generate free radical intermediates that lead to cellular damage through mechanisms like lipid peroxidation and covalent binding to cellular macromolecules. While these are different chemical entities, they highlight the potential for halogenated organic acids to participate in redox cycling and affect cellular biochemistry.
Antimicrobial or Antifungal Activity in Laboratory Strains (in vitro only)
While specific data on the antimicrobial or antifungal activity of this compound is not documented, the broader class of halogenated cinnamic acid derivatives has demonstrated notable activity against various microbial strains.
Studies on esters of 4-chlorocinnamic acid have revealed antifungal activity against several Candida species, including C. albicans, C. glabrata, and C. krusei. researchgate.netnih.gov The minimum inhibitory concentrations (MICs) of these compounds were found to be influenced by the nature of the ester substituent. researchgate.netnih.gov Similarly, synthetic cinnamides and cinnamates have shown both antifungal and antibacterial activity. mdpi.com
The potential mechanism for the antifungal action of some cinnamic acid derivatives is thought to involve the disruption of the fungal cell membrane. mdpi.com The presence of halogen atoms on the aromatic ring is often associated with enhanced antimicrobial activity. For example, cinnamic acid derivatives with a 4-chloro-2-mercaptobenzenesulfonamide moiety have shown activity against clinical strains of Enterococcus species. nih.gov
The following table summarizes the antimicrobial activity of some halogenated cinnamic acid derivatives against various laboratory strains, as reported in the literature.
| Compound/Derivative | Microbial Strain | Activity | Reference |
| 4-Chlorocinnamic acid esters | Candida albicans | Antifungal | researchgate.netnih.gov |
| 4-Chlorocinnamic acid esters | Candida glabrata | Antifungal | researchgate.netnih.gov |
| 4-Chlorocinnamic acid esters | Candida krusei | Antifungal | researchgate.netnih.gov |
| Synthetic Cinnamates | Staphylococcus aureus | Antibacterial | mdpi.com |
| Cinnamic acid derivatives with 4-chloro-2-mercaptobenzenesulfonamide moiety | Enterococcus spp. | Antibacterial | nih.gov |
Structure-Activity Relationships for Halogenated Cinnamic Acid Analogues in Biological Contexts
The biological activity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the carboxylic acid group. For halogenated cinnamic acid analogues, several structure-activity relationships (SAR) have been observed in various biological contexts.
The presence of halogen atoms on the phenyl ring is a key determinant of biological activity. In many cases, halogenation enhances the antimicrobial and antifungal properties of cinnamic acid derivatives. researchgate.netnih.govnih.gov The position of the halogen is also crucial. For example, in the case of antifungal 4-chlorocinnamic acid esters, the chloro-substituent at the para-position appears to be favorable for activity. researchgate.netnih.gov
The nature of the ester group in cinnamates also plays a significant role in their antimicrobial potency. Studies have shown that the length and structure of the alcohol moiety in the ester can modulate the activity. mdpi.com
While these SAR insights are derived from analogues, they provide a valuable framework for predicting the potential biological activities of this compound and for guiding the design of future studies on this and related compounds.
Applications of 3,6 Dichloro 2 Fluorocinnamic Acid in Advanced Materials and Organic Synthesis
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
Substituted cinnamic acids are valuable synthons in organic chemistry, providing a scaffold for the construction of more complex molecular architectures. researchgate.netnih.gov The presence of multiple functional groups—the carboxylic acid, the alkene, and the substituted aromatic ring—in 3,6-dichloro-2-fluorocinnamic acid offers several reaction sites for elaboration.
The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, opening pathways to a diverse range of derivatives. jocpr.combeilstein-journals.org For instance, the amidation of cinnamic acids is a common strategy in the synthesis of biologically active compounds. wjbphs.com The alkene moiety can undergo various addition reactions, including hydrogenation, halogenation, and epoxidation, allowing for the introduction of new functionalities and stereocenters. Furthermore, the carbon-carbon double bond can participate in cycloaddition reactions and palladium-catalyzed cross-coupling reactions, enabling the formation of complex cyclic systems and biaryl structures. rsc.orgnih.gov
The substituted aromatic ring of this compound, with its specific pattern of halogenation, can influence the electronic properties and reactivity of the entire molecule, and can be a key feature for interaction with biological targets or for tuning the properties of materials.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Carboxylic Acid | Esterification | Esters |
| Amidation | Amides | |
| Reduction | Alcohols | |
| Decarboxylation | Substituted Styrenes | |
| Alkene | Hydrogenation | Dihydocinnamic acid derivatives |
| Halogenation | Dihalo-derivatives | |
| Epoxidation | Epoxides | |
| Cycloaddition | Cyclobutane (B1203170) derivatives | |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Derivatives with other substituents |
Development of Ligands and Catalysts Incorporating the Substituted Cinnamic Acid Scaffold
The development of novel ligands is crucial for advancing transition-metal-catalyzed reactions, which are fundamental in modern organic synthesis. Substituted cinnamic acids can serve as a scaffold for the design of new ligands. The carboxylic acid can be used as a handle to attach the cinnamic acid moiety to other coordinating groups, or it can itself act as a coordinating group.
The electronic properties of the ligand can be fine-tuned by the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the chlorine and fluorine atoms can influence the electron density on the coordinating atom, thereby affecting the catalytic activity and selectivity of the resulting metal complex. While direct examples of ligands derived from this compound are not prominent in the literature, the general principles of ligand design suggest its potential in this area. For instance, phosphine (B1218219) ligands, which are widely used in cross-coupling reactions, can be functionalized with cinnamic acid derivatives to create bifunctional ligands. sigmaaldrich.comtcichemicals.com
Integration into Polymer Architectures and Composites
Cinnamic acid and its derivatives are valuable monomers for the synthesis of a variety of polymers. researchgate.netrsc.org The carboxylic acid group allows for the formation of polyesters and polyamides through condensation polymerization. researchgate.net The vinyl group can participate in radical polymerization, although the steric hindrance of the 1,2-disubstituted double bond can make homopolymerization difficult. nii.ac.jp However, cinnamic acid derivatives can be readily copolymerized with other vinyl monomers to introduce specific functionalities into the resulting polymer. nii.ac.jpacs.org
The incorporation of this compound into a polymer backbone could impart desirable properties such as increased thermal stability, flame retardancy (due to the halogen content), and specific optical properties. The rigid, substituted aromatic ring can also enhance the glass transition temperature of the polymer. nii.ac.jp Furthermore, the cinnamate (B1238496) moiety is known to undergo photodimerization upon exposure to UV light, a property that can be exploited for the development of photo-crosslinkable and photosensitive materials. researchgate.net
Table 2: Potential Polymer Types from this compound
| Polymerization Method | Polymer Type | Potential Properties |
| Condensation Polymerization | Polyesters, Polyamides | High thermal stability, flame retardancy |
| Radical Copolymerization | Copolymers with acrylics or styrenics | Modified glass transition temperature, photo-crosslinkable |
Precursor for Advanced Agrochemical or Pharmaceutical Intermediates
Cinnamic acid derivatives are widely recognized for their diverse biological activities and serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals. jocpr.comresearchgate.netnih.gov The substitution pattern on the aromatic ring is a key determinant of the biological efficacy of these compounds. nih.gov
In the context of agrochemicals, substituted cinnamic acids and their amides have been investigated as potential herbicides. nih.govbohrium.comacs.orgresearchgate.net The specific substitutions on the phenyl ring can influence the herbicidal activity. The 3,6-dichloro-2-fluoro substitution pattern of the title compound could lead to novel herbicidal properties.
In the pharmaceutical arena, the cinnamic acid scaffold is present in a number of approved drugs and is a common starting point for the development of new therapeutic agents. researchgate.netwikipedia.org Cinnamic acid derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. wjbphs.comnih.govmdpi.com The unique combination of halogen substituents in this compound makes it an interesting candidate for the synthesis of novel pharmaceutical intermediates, as halogen atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Table 3: Examples of Bioactive Cinnamic Acid Derivatives
| Compound Class | Biological Activity | Reference |
| Cinnamic Acid Amides | Herbicidal | nih.govacs.org |
| Substituted Cinnamates | Insecticidal | scilit.com |
| Cinnamic Acid Hybrids | Anticancer | researchgate.netmdpi.com |
| Cinnamic Acid Derivatives | Anti-inflammatory | wjbphs.com |
Environmental Chemistry and Degradation Pathways of 3,6 Dichloro 2 Fluorocinnamic Acid
Microbial Biodegradation Mechanisms and Identification of Metabolites
The degradation is expected to commence with the transformation of the cinnamic acid side chain, a common initial step in the microbial metabolism of such compounds. asm.org A likely mechanism is β-oxidation, which would shorten the acrylic acid side chain to a carboxylic acid group, leading to the formation of 3,6-dichloro-2-fluorobenzoic acid. asm.orgasm.org This initial transformation would be carried out by a consortium of microorganisms, where different species contribute to the sequential breakdown of the molecule. asm.org For example, a consortium of Arthrobacter sp. and Ralstonia sp. has been shown to completely mineralize 4-fluorocinnamic acid, with the Arthrobacter strain responsible for the initial side-chain degradation. asm.orgnih.gov
Following the side-chain modification, the resulting 3,6-dichloro-2-fluorobenzoic acid would undergo further degradation. The key step in the breakdown of the aromatic ring is dehalogenation, the removal of the chlorine and fluorine atoms. This can occur through several mechanisms, including reductive, oxidative, or hydrolytic dehalogenation. nih.govresearchwithrutgers.com In aerobic environments, dioxygenase enzymes often initiate the process by hydroxylating the aromatic ring, leading to the formation of catechols. nih.gov For instance, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) involves the formation of 2,4-dichlorophenol, which is then converted to a dichlorocatechol. nih.gov A similar pathway can be postulated for 3,6-dichloro-2-fluorobenzoic acid, likely forming a dichlorofluorocatechol.
Once the catechol intermediate is formed, the aromatic ring is susceptible to cleavage, either through an ortho- or meta-cleavage pathway, catalyzed by dioxygenase enzymes. asm.orgnih.gov This ring-opening step yields aliphatic intermediates that can then be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water. nih.gov
Table 1: Postulated Microbial Degradation Metabolites of 3,6-Dichloro-2-fluorocinnamic acid
| Metabolite | Postulated Formation Pathway |
| 3,6-Dichloro-2-fluorobenzoic acid | β-oxidation of the cinnamic acid side chain. |
| Dichlorofluorocatechol (isomer) | Hydroxylation of 3,6-dichloro-2-fluorobenzoic acid. |
| Chlorinated muconic acid derivatives | ortho-cleavage of the catechol ring. |
| Chlorinated semialdehyde derivatives | meta-cleavage of the catechol ring. |
This table is based on inferred pathways from the degradation of structurally similar compounds.
Photolytic and Abiotic Degradation in Environmental Compartments
In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment. Photolytic degradation, driven by sunlight, and reactions with naturally occurring minerals are significant abiotic degradation pathways for many chlorinated aromatic compounds. nih.govresearchgate.net
Photocatalytic degradation studies on trans-cinnamic acid and its derivatives have shown that in the presence of a photocatalyst like titanium dioxide (TiO₂) and UV radiation, these compounds can be completely mineralized. nih.govnih.gov The degradation process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring and the acrylic side chain. While direct photolysis in the absence of a catalyst may be slow, the presence of photosensitizing substances in natural waters could enhance the degradation rate. researchgate.net
Abiotic degradation in soil and water can also be mediated by reactive minerals, particularly iron-containing minerals like pyrite, magnetite, and green rusts under anoxic conditions. nih.govresearchgate.netnavy.mil These minerals can facilitate reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. researchwithrutgers.comnih.gov This process has been well-documented for chlorinated solvents like tetrachloroethene (PCE) and trichloroethene (TCE). nih.govresearchgate.netserdp-estcp.mil It is plausible that the chloro substituents on the aromatic ring of this compound could be susceptible to similar reductive dehalogenation reactions, leading to less chlorinated intermediates. The fluorine atom is generally more resistant to reductive dehalogenation than chlorine.
Environmental Persistence and Transformation Kinetics
The environmental persistence of a chemical is determined by the rates of all degradation processes acting upon it. nih.govresearchgate.net The persistence of this compound will depend on a variety of environmental factors, including microbial community composition and activity, sunlight intensity, pH, temperature, and the presence of reactive minerals. nih.govepa.gov
The presence of multiple halogen substituents, particularly fluorine, on the aromatic ring is known to increase the recalcitrance of a compound to microbial degradation. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, making it difficult to cleave. nih.gov Studies on fluoroanilines have shown that an increased degree of fluorination leads to longer enrichment times for degrading microbial cultures and lower specific degradation rates. researchgate.net Therefore, this compound is expected to be more persistent than its non-fluorinated or less chlorinated analogs.
Table 2: Factors Influencing the Environmental Persistence of this compound
| Factor | Influence on Persistence |
| Microbial Activity | Higher microbial activity, particularly of adapted consortia, will decrease persistence. |
| Halogenation Pattern | The presence of three halogen atoms, especially fluorine, is expected to increase persistence. |
| Sunlight (Photolysis) | Increased sunlight intensity can lead to faster photolytic degradation, decreasing persistence, especially in the presence of photosensitizers. |
| Reactive Minerals | The presence of minerals like iron sulfides in anoxic environments can decrease persistence through reductive dechlorination. |
| Bioavailability | Sorption to soil organic matter or sediments can reduce bioavailability and thus slow down microbial degradation, increasing persistence. |
This table outlines general principles as specific kinetic data for the target compound is unavailable.
Analytical Methodologies for Environmental Monitoring and Degradation Product Analysis
The accurate monitoring of this compound and its degradation products in environmental matrices like water and soil is crucial for assessing its environmental fate and potential risks. A range of sophisticated analytical techniques are available for the detection and quantification of halogenated aromatic acids. nih.govacs.orgnih.govnih.gov
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of such compounds. nih.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection of trace levels of the parent compound and its metabolites in complex environmental samples. The use of different ionization techniques, such as electrospray ionization (ESI), enables the analysis of polar and thermally labile compounds like carboxylic acids. nih.gov
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another common analytical approach. nih.gov However, for non-volatile compounds like cinnamic acid derivatives, a derivatization step is often required to convert the analytes into more volatile forms, for example, by esterification. nih.gov
For the analysis of halogenated compounds specifically, inductively coupled plasma mass spectrometry (ICP-MS) can be coupled with HPLC to provide element-specific detection of chlorine and bromine, aiding in the identification of halogenated degradation products. acs.orgnih.gov
Sample preparation is a critical step in the analytical workflow and typically involves solid-phase extraction (SPE) to concentrate the analytes from large volumes of water and remove interfering matrix components. nih.gov
Table 3: Analytical Techniques for the Determination of this compound and its Metabolites
| Analytical Technique | Principle | Application |
| HPLC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. | Quantification of the parent compound and its polar metabolites in water and soil extracts. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | Analysis of the parent compound and less polar metabolites, often after a derivatization step. |
| HPLC-ICP-MS | Separation by HPLC with element-specific detection of halogens by ICP-MS. | Speciation analysis of chlorinated and fluorinated degradation products. |
| Solid-Phase Extraction (SPE) | Pre-concentration and clean-up of samples prior to instrumental analysis. | Sample preparation for water and soil extracts to improve detection limits and reduce matrix effects. |
Advanced Analytical Methodologies for 3,6 Dichloro 2 Fluorocinnamic Acid
Chromatographic Techniques for High-Resolution Separation and Quantification (e.g., HPLC, GC-MS)
Chromatographic techniques are fundamental for the analysis of 3,6-Dichloro-2-fluorocinnamic acid, offering high-resolution separation and precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for analyzing aromatic carboxylic acids. For compounds like this compound, reversed-phase (RP) chromatography is a common approach. sielc.comoup.com The separation is typically achieved on a C18 column, although mixed-mode columns can also offer unique selectivity by combining reversed-phase and ion-exchange mechanisms. gcms.czresearchgate.net
The mobile phase composition is a critical parameter, usually consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.comsielc.com To ensure the compound is in a suitable ionic state for consistent retention, the pH of the mobile phase is controlled, often by adding an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com A gradient elution, where the mobile phase composition is changed over time, is often used to separate the target analyte from its impurities effectively. oup.comresearchgate.net Detection is commonly performed using a UV detector, as the cinnamic acid structure possesses a strong chromophore. researchgate.net
Interactive Table: Representative HPLC Conditions for Dichlorinated Benzoic Acids
| Parameter | Condition | Source |
| Column | Reversed-Phase C18 | oup.comresearchgate.net |
| Mobile Phase A | 0.01M Ammonium (B1175870) Acetate (pH 2.5) | oup.com |
| Mobile Phase B | Methanol (B129727)/Water (80:20 v/v) | oup.com |
| Flow Rate | 1.2 mL/min | oup.com |
| Detection | UV at 210 nm | oup.com |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the definitive identification and quantification of this compound. Due to the low volatility of the carboxylic acid, a derivatization step is necessary before analysis. The most common method is esterification to form the more volatile methyl ester. gcms.czresearchgate.net This can be achieved using reagents like trimethylsilyldiazomethane. researchgate.net
The derivatized sample is then injected into the gas chromatograph. A capillary column, such as a TG-5MS, separates the components of the mixture based on their boiling points and interactions with the stationary phase. gcms.cz The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that confirms the compound's identity. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace-level analysis. gcms.cz
Interactive Table: Representative GC-MS Analysis of Dicamba Methyl Ester (a structural analog)
| Parameter | Condition | Source |
| Analyte | Dicamba Methyl Ester | gcms.cz |
| GC Column | TraceGOLD TG-5MS | gcms.cz |
| Derivatization | Methylation | gcms.cz |
| Retention Time | 10.37 min | gcms.cz |
| Key m/z ions | 190, 207, 222 | researchgate.net |
Electrophoretic Methods for Compound Purity and Identification
Capillary electrophoresis (CE) offers an alternative approach for the analysis of charged species like this compound. This technique separates ions based on their electrophoretic mobility in an electric field. For acidic compounds, the analysis is typically conducted in a buffer with a pH above the compound's pKa, ensuring the analyte exists as an anion. sielc.com
The separation is performed in a narrow fused-silica capillary filled with a background electrolyte (BGE). nih.gov A high voltage is applied across the capillary, causing the ions to migrate towards the electrode of opposite charge at different velocities, leading to separation. Detection can be achieved using UV-Vis absorbance or by coupling the capillary to a mass spectrometer (CE-MS). sielc.com CE is particularly useful for purity analysis and can also be adapted for chiral separations by adding a chiral selector to the BGE. nih.gov
Interactive Table: General Capillary Electrophoresis Conditions for Acidic Herbicides
| Parameter | Condition | Source |
| Buffer | 5 mM Ammonium Acetate in Isopropanol-Water (40:60) | sielc.com |
| pH | 10 | sielc.com |
| Capillary | Fused Silica | sielc.comnih.gov |
| Voltage | -30 kV to +30 kV | sciex.com |
| Detection | UV or Mass Spectrometry | sielc.com |
Spectroscopic Quantification Techniques (e.g., UV-Vis spectrophotometry)
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of this compound. This technique is based on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The cinnamic acid backbone of the molecule is a strong chromophore, meaning it absorbs UV light efficiently.
For quantification, a solution of the compound is prepared in a suitable solvent, such as methanol or ethanol, and its absorbance is measured at its wavelength of maximum absorbance (λmax). libretexts.org Unsubstituted trans-cinnamic acid exhibits a strong absorption maximum around 270-274 nm. researchgate.netresearchgate.net The presence of halogen substituents on the aromatic ring will influence the electronic environment and may cause a shift in the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification when a calibration curve is established.
Interactive Table: Expected UV-Vis Spectroscopic Properties
| Parameter | Value/Condition | Source |
| Chromophore | Cinnamic Acid | libretexts.org |
| Typical λmax (unsubstituted) | ~270 nm | researchgate.net |
| Solvent | Methanol or Ethanol | libretexts.org |
| Quantification Principle | Beer-Lambert Law | libretexts.org |
Hyphenated Techniques for Comprehensive Analysis in Complex Mixtures
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of this compound in complex samples such as environmental matrices. sciex.com These methods provide both high separation power and definitive structural identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that has become the method of choice for analyzing acidic herbicides in challenging samples. sciex.comchromatographytoday.com It eliminates the need for the derivatization step often required for GC-MS. sciex.comchromatographytoday.com The compound is first separated by HPLC, and then introduced into the mass spectrometer. In tandem mass spectrometry, a specific precursor ion (typically the deprotonated molecule [M-H]⁻ for acidic compounds in negative ionization mode) is selected and fragmented to produce characteristic product ions. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels, even in the presence of significant matrix interference. epa.govshimadzu.com
Interactive Table: Representative LC-MS/MS Parameters for Dicamba Analysis
| Parameter | Condition | Source |
| Ionization Mode | Electrospray Ionization (ESI), Negative | sciex.com |
| Precursor Ion [M-H]⁻ | m/z 219 | researchgate.netnih.gov |
| Product Ion | m/z 175 (loss of COOH) | researchgate.netnih.gov |
| Application | Trace analysis in soil, water, agricultural products | sciex.comchromatographytoday.com |
Gas Chromatography-Mass Spectrometry (GC-MS): As detailed in section 9.1, GC-MS is a robust hyphenated technique. Its application involves the separation power of gas chromatography directly linked to the identification capabilities of mass spectrometry. gcms.cz For acidic analytes like this compound, the derivatization to a more volatile ester is a key step that enables its passage through the GC system. gcms.cz The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in both the identification and quantification of the compound. nih.govresearchgate.net
Future Research Directions and Translational Perspectives for 3,6 Dichloro 2 Fluorocinnamic Acid Research
Emerging Synthetic Paradigms for Precision Halogenation and Derivatization
The synthesis of polysubstituted aromatic compounds like 3,6-Dichloro-2-fluorocinnamic acid with high regioselectivity is a significant chemical challenge. Traditional electrophilic aromatic substitution methods often yield mixtures of isomers, which are difficult to separate. libretexts.orgmasterorganicchemistry.com Future research will likely focus on more precise and efficient synthetic strategies.
Modern synthetic chemistry is moving towards methods that offer greater control over the placement of functional groups on an aromatic ring. For a molecule like this compound, this would involve the selective introduction of chlorine and fluorine atoms at specific positions. One promising area is the use of directing groups that can guide the halogenation to a specific carbon atom. acs.orgrsc.org For instance, a protecting group could be used to block certain positions on the ring while allowing halogenation to occur at the desired locations. acs.org
Another rapidly advancing field is C-H activation , which involves the direct functionalization of a carbon-hydrogen bond. acs.orgyoutube.comyoutube.com This approach avoids the need for pre-functionalized starting materials and can offer novel pathways to complex molecules. Research into iridium-catalyzed C-H activation has shown promise for achieving selective ortho-C-H functionalization in arenes. acs.org Applying such methods to the synthesis of this compound could lead to more efficient and atom-economical processes.
Furthermore, the development of one-pot sequential reactions, where multiple transformations are carried out in the same reaction vessel, could streamline the synthesis of this and similar compounds. acs.org This could involve a combination of halogenation and other reactions, such as Suzuki cross-coupling, to build molecular complexity in a controlled manner. acs.org
Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems
The biological activity of a molecule is intimately linked to its three-dimensional structure and its interactions with biological macromolecules. The presence of chlorine and fluorine atoms on the aromatic ring of this compound would be expected to significantly influence its interactions with proteins and other biological targets.
Future research should focus on elucidating the nature of these interactions. Halogen atoms can participate in halogen bonds , a type of non-covalent interaction where the halogen acts as an electrophilic species. These interactions can play a crucial role in the binding of a ligand to a protein. The strength and geometry of halogen bonds vary depending on the halogen atom, and understanding these differences is key to rational drug design.
Novel Applications in Functional Materials Design
The unique properties of halogenated organic compounds make them attractive building blocks for a variety of functional materials. Cinnamic acid and its derivatives have already been explored for their potential in creating advanced polymers with applications ranging from drug delivery systems to shape-memory materials. rsc.orgresearchgate.net The specific halogenation pattern of this compound could be leveraged to create materials with tailored properties.
One area of interest is the development of advanced polymers . The incorporation of this compound into polymer chains could enhance their thermal stability, chemical resistance, and flame retardancy. iloencyclopaedia.org Cinnamic acid derivatives have also been investigated as plasticizers for polyvinyl chloride (PVC), offering a potential route to more environmentally friendly and high-performance PVC formulations. mdpi.comresearchgate.net
Furthermore, the electronic properties of halogenated aromatic compounds make them candidates for applications in sensor technology . The interaction of the halogenated ring with analytes could lead to changes in fluorescence or other optical properties, forming the basis for a chemical sensor. nih.gov The development of microbial whole-cell biosensors for the detection of aromatic compounds is an emerging field where derivatives of this compound could find application. nih.gov
Development of Advanced Remediation Strategies for Halogenated Organic Pollutants
Halogenated aromatic compounds are often persistent environmental pollutants due to their chemical stability. nih.gov The presence of multiple halogen atoms on the aromatic ring of this compound suggests that it could be recalcitrant to natural degradation processes. Therefore, the development of effective remediation strategies is a crucial area of future research.
Bioremediation , which utilizes microorganisms to break down pollutants, offers a sustainable and cost-effective approach. mdpi.comnih.govmdpi.comopenbiotechnologyjournal.com Research into identifying and engineering bacteria and fungi capable of degrading polychlorinated and fluorinated aromatic compounds will be essential. nih.gov This could involve exploring the metabolic pathways that enable microorganisms to cleave the carbon-halogen bonds and mineralize the aromatic ring. nih.gov
Advanced Oxidation Processes (AOPs) represent another powerful tool for the degradation of persistent organic pollutants. redalyc.orgepa.govcapes.gov.brmdpi.com These technologies employ highly reactive species, such as hydroxyl radicals, to break down complex organic molecules into simpler, less harmful substances. epa.gov Future research could focus on optimizing AOPs, such as photocatalysis and Fenton-based reactions, for the efficient degradation of compounds like this compound. redalyc.orgepa.gov The combination of different remediation techniques, such as coupling soil washing with photocatalysis, may also offer a synergistic approach to cleaning up contaminated sites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-Dichloro-2-fluorocinnamic acid?
- Methodological Answer : The synthesis typically involves regioselective halogenation of cinnamic acid derivatives. For fluorination, electrophilic substitution using fluorine gas or Selectfluor® under controlled conditions is effective. Chlorination can be achieved via Friedel-Crafts alkylation or radical-initiated methods. A stepwise approach (fluorination first, followed by chlorination) minimizes side reactions. Purification via silica gel chromatography or recrystallization is recommended to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for detecting trace impurities and verifying molecular weight. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carboxylic acid, C-F bonds). X-ray crystallography can resolve structural ambiguities .
Q. What challenges arise in purifying this compound, and how can they be addressed?
- Methodological Answer : Challenges include low solubility in common solvents and co-elution of by-products. Use gradient elution in reverse-phase HPLC for high-resolution separation. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) improves yield. Monitor purity at each step using thin-layer chromatography (TLC) with UV-active visualization .
Advanced Research Questions
Q. How can researchers design experiments to study the regioselectivity of halogenation in this compound derivatives?
- Methodological Answer : Employ factorial design to systematically vary reaction parameters (temperature, catalyst, halogen source). For example, a 2³ factorial design (temperature, solvent polarity, reagent stoichiometry) identifies interactions affecting regioselectivity. Post-reaction analysis via GC-MS or NMR quantifies product ratios. Computational modeling (DFT) predicts thermodynamic favorability of substituent positions .
Q. What strategies resolve contradictions in spectroscopic data for halogenated cinnamic acids?
- Methodological Answer : Cross-validate using multiple techniques:
- ¹⁹F NMR : Detects fluorine environment shifts caused by adjacent substituents.
- High-resolution MS : Confirms molecular formula discrepancies (e.g., Cl vs. F isotopic patterns).
- X-ray crystallography : Provides unambiguous structural data for crystalline derivatives.
- Comparative analysis : Benchmark against structurally similar compounds (e.g., 3-Chloro-2-ethoxy-6-fluorobenzoic acid) .
Q. How does the electronic effect of fluorine influence the stability of this compound under different storage conditions?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases acidity of the carboxylic group, enhancing susceptibility to decarboxylation under heat. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation kinetics. Store the compound at 2–8°C in amber vials to mitigate light-induced radical reactions. Stabilizers like ascorbic acid reduce oxidative decomposition .
Q. What role does steric hindrance play in the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The 2-fluoro group creates steric hindrance, limiting access to the ortho position. Use bulky ligands (e.g., SPhos) in palladium-catalyzed Suzuki-Miyaura couplings to enhance selectivity for the para position. Kinetic studies under inert atmospheres (N₂/Ar) prevent side reactions with moisture or oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
